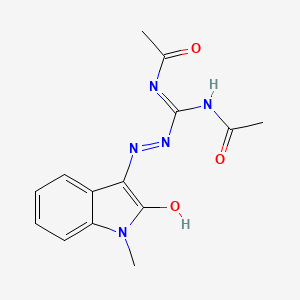
N,N'-diacetyl-N''-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagents: Hydrazine hydrate, Acetic anhydride
- Conditions: Stirring at room temperature
Step 3: Final Product Formation
- Reagents: N,N’-diacetylhydrazine
- Conditions: Reflux in ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetyl and carbonohydrazonic groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
-
Step 1: Preparation of Indole Core
- Starting material: Isatin (1H-indole-2,3-dione)
- Reagents: Methylamine, Acetic anhydride
- Conditions: Reflux in ethanol
Chemical Reactions Analysis
Types of Reactions
N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the indole core, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Methisazone (N-methylisatin-β-thiosemicarbazone)
- Isatin derivatives
Uniqueness
N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15N5O3 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-[N'-acetyl-N-(2-hydroxy-1-methylindol-3-yl)iminocarbamimidoyl]acetamide |
InChI |
InChI=1S/C14H15N5O3/c1-8(20)15-14(16-9(2)21)18-17-12-10-6-4-5-7-11(10)19(3)13(12)22/h4-7,22H,1-3H3,(H,15,16,20,21) |
InChI Key |
VAFKCVQHHWPDTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=NC(=O)C)N=NC1=C(N(C2=CC=CC=C21)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369476.png)
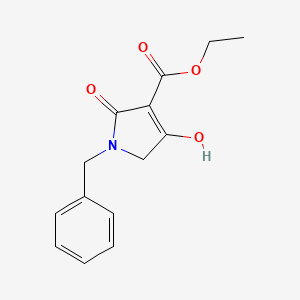
![N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B13369485.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369490.png)
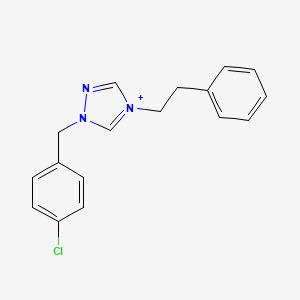
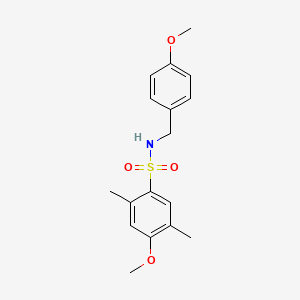

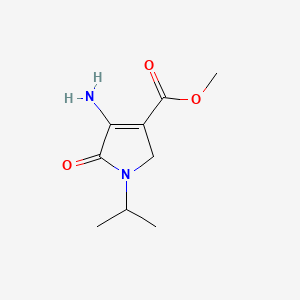
![6-(5-Bromo-2-furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369520.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369527.png)
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)
![5-benzyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369564.png)
